

## The Role of AF10 in Leukemogenesis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

The **AF10** protein, encoded by the MLLT10 gene, is a critical player in the pathogenesis of acute leukemias, primarily through its involvement in chromosomal translocations. These rearrangements generate potent oncogenic fusion proteins, most notably MLL-**AF10** and CALM-**AF10**, which are associated with aggressive forms of acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL), often conferring a poor prognosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying **AF10**-mediated leukemogenesis, with a focus on dysregulated signaling pathways, epigenetic modifications, and the experimental methodologies used to elucidate these processes. Quantitative data are presented in structured tables for comparative analysis, and key pathways and experimental workflows are visualized through detailed diagrams.

# The Core Mechanism: AF10 Fusion Proteins and Epigenetic Dysregulation

The central role of **AF10** in leukemia is not attributed to the wild-type protein but to the aberrant functions of its fusion products. These fusion proteins invariably retain the C-terminal portion of **AF10**, which is crucial for its oncogenic activity.



### The AF10-DOT1L Interaction: A Key Leukemogenic Driver

A primary mechanism of **AF10**-mediated leukemogenesis is the recruitment of the histone methyltransferase DOT1L. The octapeptide motif-leucine zipper (OM-LZ) domain in the C-terminus of **AF10** directly interacts with DOT1L.[1][2] This interaction is essential for the transforming activity of both MLL-**AF10** and CALM-**AF10** fusion proteins.[1] The mislocalization of DOT1L to specific genomic loci by the **AF10** fusion protein leads to aberrant histone H3 lysine 79 (H3K79) methylation.[3]

## Dysregulation of H3K79 Methylation and HOXA Gene Expression

The recruitment of DOT1L by **AF10** fusion proteins results in localized hypermethylation of H3K79 at the promoters and enhancers of target genes, particularly the HOXA gene cluster.[3] [4] HOXA genes are critical regulators of hematopoietic stem cell proliferation and differentiation, and their sustained overexpression is a key driver of leukemic transformation.[5] [6] The aberrant H3K79 methylation maintains these genes in a transcriptionally active state, leading to a block in differentiation and enhanced self-renewal of hematopoietic progenitors. Interestingly, while there is local hypermethylation at specific oncogenic loci like the HOXA cluster, leukemic cells with CALM-**AF10** fusions can exhibit a global reduction in H3K79 methylation, which may contribute to genomic instability.[3]

## Key Signaling Pathways in AF10-Mediated Leukemogenesis

**AF10** fusion proteins hijack critical cellular signaling pathways to promote leukemic cell survival and proliferation. The JAK/STAT and Wnt/ $\beta$ -catenin pathways are two of the most significantly impacted cascades.

## The JAK/STAT Pathway: A Conduit for Pro-inflammatory Signaling

Recent studies have revealed that **AF10** fusion proteins, including CALM-**AF10** and MLL-**AF10**, can activate a pro-inflammatory signaling cascade through the JAK/STAT pathway.[7][8]

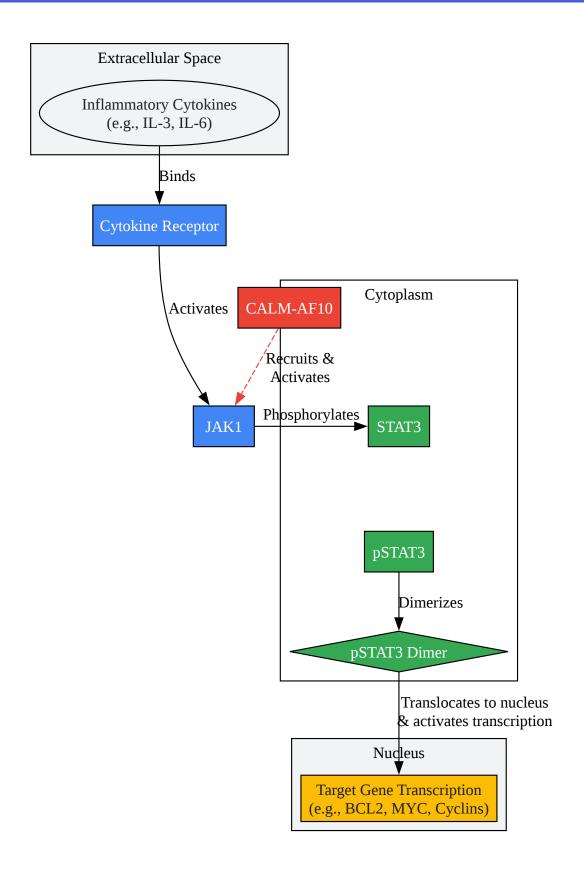






[9] This activation is mediated by the direct recruitment of the Janus kinase 1 (JAK1) to the fusion protein.[7][9] The subsequent phosphorylation and activation of STAT3 lead to the upregulation of downstream target genes involved in cell survival and proliferation.[8][9] This constitutive activation of the JAK/STAT pathway may render leukemia cells independent of external cytokine stimulation.[8]





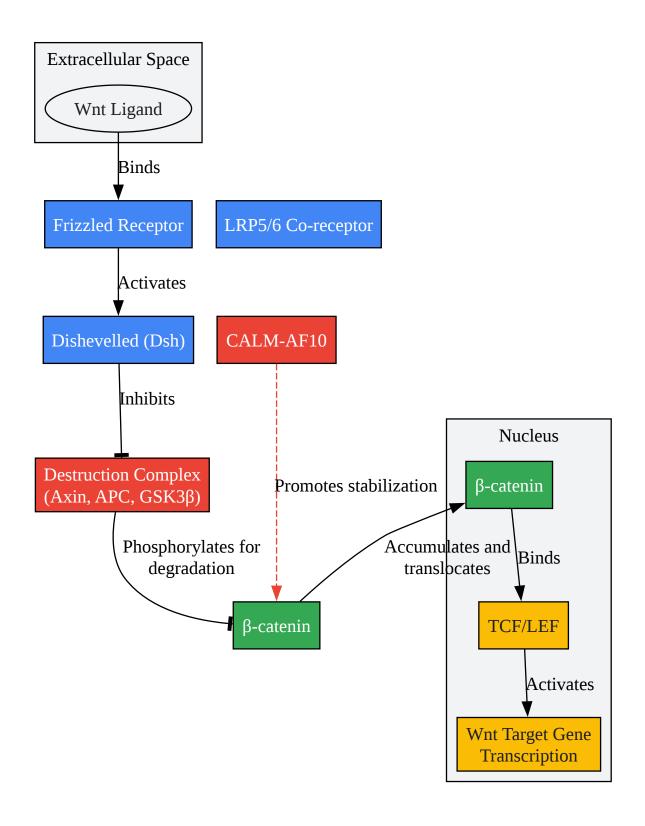
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#### The Wnt/β-catenin Pathway: Deregulation of Cell Fate

The Wnt/ $\beta$ -catenin signaling pathway is also implicated in **AF10**-driven leukemogenesis. Wild-type **AF10** has been shown to be a co-activator of Wnt signaling, and this function appears to be retained and potentially enhanced by the CALM-**AF10** fusion protein.[8] CALM-**AF10** can upregulate Wnt signaling, leading to the stabilization and nuclear translocation of  $\beta$ -catenin.[8] In the nucleus,  $\beta$ -catenin associates with TCF/LEF transcription factors to drive the expression of genes involved in cell proliferation and self-renewal.





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### **Quantitative Data in AF10-Mediated** Leukemogenesis

The following tables summarize key quantitative data from studies on AF10 fusion proteindriven leukemias.

Table 1: Dysregulation of Gene Expression in AF10-Rearranged Leukemias

Gene	Fusion Protein	Cell Type/Model	Fold Change (vs. Control)	Reference
HOXA5	CALM-AF10	Murine hematopoietic progenitors	~10-20	[6]
НОХА9	CALM-AF10	Murine AML	17.7	[10]
MEIS1	CALM-AF10	Murine AML	17.2	[10]
FLT3	CALM-AF10	Murine AML	18.0	[10]
BMI1	CALM-AF10	Human T-ALL	Upregulated	[9]
IGF2BP2	MLL-AF9	Murine hematopoietic progenitors	Upregulated	[11]
CDK6	MLL-AF9	Murine hematopoietic progenitors	Upregulated	[11]

Table 2: Protein-Protein Interaction Affinities



Interacting Proteins	Method	Binding Affinity (Kd)	Reference
DOT1L - AF10 (OM- LZ)	Isothermal Titration Calorimetry (ITC)	0.2 μΜ	[1]
DOT1L (Site 2) - AF9	Isothermal Titration Calorimetry (ITC)	>2000 nM (weak affinity)	[5]
DOT1L (Site 3) - AF9	Isothermal Titration Calorimetry (ITC)	High affinity	[5]

### **Experimental Protocols**

Detailed methodologies are crucial for the study of **AF10** in leukemogenesis. Below are outlines of key experimental protocols.

#### **Chromatin Immunoprecipitation (ChIP) for H3K79me2**

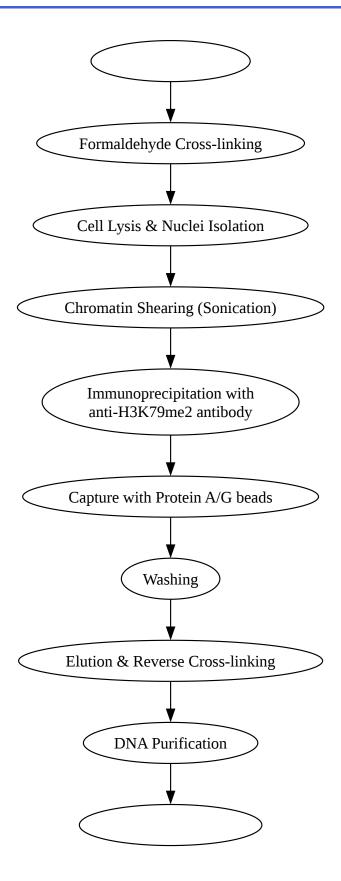
This protocol is for the analysis of H3K79me2 enrichment at specific gene loci in leukemia cells.

- Cell Cross-linking:
  - Harvest leukemia cells (e.g., K562, SEM) and wash with PBS.
  - Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
  - Quench the reaction with glycine.
  - Wash cells with cold PBS.
- Chromatin Preparation:
  - Lyse cells in a buffer containing protease inhibitors.
  - Isolate nuclei by centrifugation.



- · Resuspend nuclei in a shearing buffer.
- Shear chromatin to an average size of 200-500 bp using sonication.
- Immunoprecipitation:
  - Pre-clear the chromatin with Protein A/G beads.
  - Incubate the chromatin overnight at 4°C with an antibody specific for H3K79me2 (e.g., Abcam ab3594).
  - Add Protein A/G beads to capture the antibody-chromatin complexes.
  - Wash the beads to remove non-specific binding.
- Elution and DNA Purification:
  - Elute the chromatin from the beads.
  - Reverse the cross-links by incubating at 65°C overnight with NaCl.
  - Treat with RNase A and Proteinase K.
  - Purify the DNA using a column-based kit.
- Analysis:
  - Quantify the enriched DNA using qPCR with primers for target genes (e.g., HOXA9 promoter) or prepare a library for ChIP-sequencing.





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### Co-immunoprecipitation (Co-IP) for AF10 Fusion Protein Interactions

This protocol is for the identification of proteins that interact with **AF10** fusion proteins.

- Cell Lysis:
  - Harvest cells expressing the AF10 fusion protein (e.g., CALM-AF10).
  - Lyse cells in a non-denaturing buffer (e.g., RIPA buffer with reduced SDS) containing protease and phosphatase inhibitors.
  - Clarify the lysate by centrifugation.
- Immunoprecipitation:
  - Pre-clear the lysate with Protein A/G beads.
  - Incubate the lysate with an antibody against the fusion partner (e.g., anti-CALM) or an epitope tag overnight at 4°C.
  - Add Protein A/G beads and incubate for 1-2 hours.
- · Washing and Elution:
  - Wash the beads several times with lysis buffer to remove non-specific binders.
  - Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE sample buffer.
- Analysis:
  - Separate the proteins by SDS-PAGE.
  - Analyze the interacting proteins by Western blotting with an antibody against the suspected interactor (e.g., anti-JAK1) or by mass spectrometry for unbiased identification of binding partners.



#### **Lentiviral Transduction of Hematopoietic Progenitors**

This protocol is for the introduction of **AF10** fusion genes into hematopoietic stem and progenitor cells (HSPCs) to study their transforming potential.

#### Vector Production:

- Co-transfect HEK293T cells with a lentiviral vector encoding the AF10 fusion gene (e.g., pMSCV-MLL-AF10-IRES-GFP), a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G).
- Collect the virus-containing supernatant 48 and 72 hours post-transfection.
- Concentrate the virus by ultracentrifugation.

#### Transduction of HSPCs:

- Isolate HSPCs (e.g., Lin-Sca-1+c-Kit+ cells from mouse bone marrow) by magneticactivated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
- Pre-stimulate the HSPCs in a cytokine-rich medium.
- Transduce the cells with the concentrated lentivirus in the presence of polybrene.
- Wash the cells to remove the virus.
- In Vitro and In Vivo Assays:
  - Plate the transduced cells in methylcellulose to assess colony-forming ability and selfrenewal.
  - Transplant the cells into lethally irradiated recipient mice to assess their leukemogenic potential in vivo.

### Therapeutic Targeting of AF10-Rearranged Leukemias

#### Foundational & Exploratory





The critical dependence of **AF10**-rearranged leukemias on specific molecular pathways provides opportunities for targeted therapies.

- DOT1L Inhibitors: Given the central role of the AF10-DOT1L interaction, small molecule
  inhibitors of DOT1L's methyltransferase activity have been developed and are in clinical
  trials. These inhibitors have shown promise in preclinical models of MLL-rearranged
  leukemias, including those with MLL-AF10 fusions.
- JAK Inhibitors: The discovery of the reliance of AF10 fusion-driven leukemias on the
  JAK/STAT pathway has opened up new therapeutic avenues.[4][7] JAK inhibitors, which are
  already approved for other hematological malignancies, have demonstrated potent antileukemic activity in preclinical models of CALM-AF10 and MLL-AF10 AML.[7][8]
- BCL-2 Inhibitors: In some contexts, such as T-ALL with a CALM-AF10 fusion, the leukemic
  cells may exhibit a dependency on the anti-apoptotic protein BCL-2.[12] This suggests that
  BCL-2 inhibitors like venetoclax could be effective, potentially in combination with other
  targeted agents.[12]
- Nuclear Export Inhibitors: The CALM portion of the CALM-AF10 fusion protein contains a
  nuclear export signal (NES) that is essential for its leukemogenic activity.[3] This suggests
  that inhibitors of nuclear export, such as Leptomycin B, could be a potential therapeutic
  strategy.[3]

### Conclusion

AF10 and its fusion proteins are potent drivers of leukemogenesis, primarily through the epigenetic reprogramming of hematopoietic progenitors. The mislocalization of DOT1L and the subsequent dysregulation of H3K79 methylation and HOXA gene expression are central to this process. Furthermore, the hijacking of key signaling pathways, including JAK/STAT and Wnt/β-catenin, provides the survival and proliferative advantages necessary for leukemic transformation. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for the development of novel and effective targeted therapies for these aggressive and often fatal diseases. The continued investigation into the AF10 interactome and the downstream consequences of its aberrant activity will undoubtedly uncover new vulnerabilities that can be exploited for therapeutic benefit.



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